molecular formula C9H11BrO3 B14865662 3-Bromo-5-ethoxy-4-methoxyphenol

3-Bromo-5-ethoxy-4-methoxyphenol

Cat. No.: B14865662
M. Wt: 247.09 g/mol
InChI Key: UWWWJJKUKGKWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-ethoxy-4-methoxyphenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethoxy-4-methoxyphenol typically involves multiple steps. One common method starts with the bromination of 5-ethoxy-4-methoxyphenol. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxy-4-methoxyphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-ethoxy-4-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-methoxyphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further affecting molecular interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxyphenol
  • 5-Ethoxy-4-methoxyphenol
  • 3-Bromo-5-methoxyphenol

Uniqueness

3-Bromo-5-ethoxy-4-methoxyphenol is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds .

Properties

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

3-bromo-5-ethoxy-4-methoxyphenol

InChI

InChI=1S/C9H11BrO3/c1-3-13-8-5-6(11)4-7(10)9(8)12-2/h4-5,11H,3H2,1-2H3

InChI Key

UWWWJJKUKGKWOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)O)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.